
5-(吡咯烷-1-基)戊酸盐酸盐
描述
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of pentanoic acid, where a pyrrolidine ring is attached to the fifth carbon atom
科学研究应用
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride typically involves the reaction of pyrrolidine with a pentanoic acid derivative. One common method is the reaction of pyrrolidine with 5-bromopentanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Catalyst: None required
Industrial Production Methods
In industrial settings, the production of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product with high purity.
化学反应分析
Types of Reactions
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-pentanoic acid or 5-hydroxy-pentanoic acid.
Reduction: Formation of 5-(pyrrolidin-1-yl)pentanol or 5-(pyrrolidin-1-yl)pentylamine.
Substitution: Formation of various substituted pentanoic acid derivatives.
作用机制
The mechanism of action of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways by modulating signal transduction and gene expression.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its biological activity.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring, studied for its pharmacological properties.
Uniqueness
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which combines the properties of pyrrolidine and pentanoic acid. This combination allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
IUPAC Name |
5-pyrrolidin-1-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-2-6-10-7-3-4-8-10;/h1-8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUVCSTFJRHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


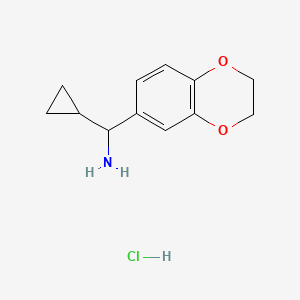
![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)
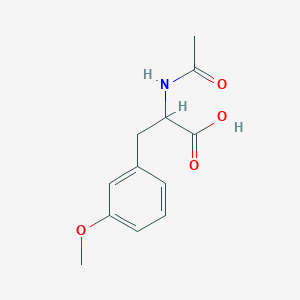
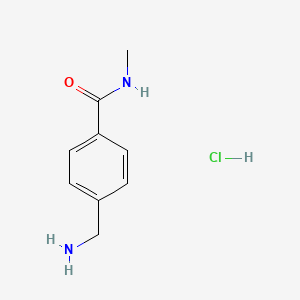
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1522126.png)
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
![1-[3-(Aminomethyl)phenyl]piperidin-2-one hydrochloride](/img/structure/B1522128.png)
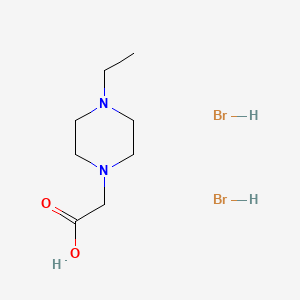
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![2,2,2-trifluoroethyl N-[3-(1H-imidazol-1-yl)propyl]carbamate](/img/structure/B1522133.png)
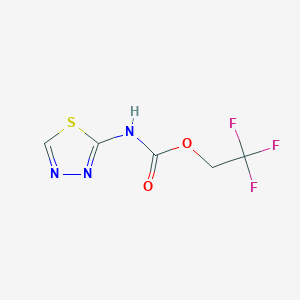
![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
